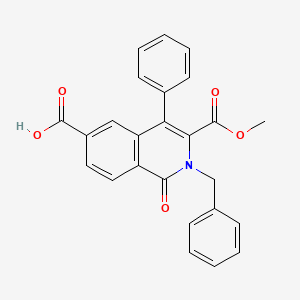![molecular formula C19H15N5O2 B10786615 N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-N'-phenylurea](/img/structure/B10786615.png)
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPKI-39 is a compound that has garnered significant interest in the scientific community due to its potent kinase inhibition properties. It is part of a chemogenomic set of protein kinase inhibitors, which are used to study kinase biology and have applications in drug discovery and chemical biology .
Preparation Methods
The synthesis of TPKI-39 involves several steps, including the use of specific reagents and reaction conditionsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
TPKI-39 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TPKI-39 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
TPKI-39 has a wide range of scientific research applications. In chemistry, it is used as a tool to study kinase signaling pathways and to identify potential drug targets. In biology, TPKI-39 is used to investigate the role of kinases in various cellular processes, including cell growth, differentiation, and apoptosis. In medicine, TPKI-39 has potential therapeutic applications in the treatment of diseases such as cancer, where kinase inhibitors are used to target specific signaling pathways involved in tumor growth and progression. Additionally, TPKI-39 has industrial applications in the development of new drugs and chemical probes .
Mechanism of Action
The mechanism of action of TPKI-39 involves the inhibition of specific protein kinases. Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to serine, threonine, and tyrosine residues of substrate proteins. This phosphorylation event is a key mechanism for signal transduction in cells. TPKI-39 inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that are essential for cell growth and survival, leading to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
TPKI-39 can be compared with other kinase inhibitors such as TPKI-108, UNC10225285A, and UNC10225404A. These compounds also exhibit potent kinase inhibition properties but may differ in their selectivity and off-target effects. TPKI-39 is unique in its ability to selectively inhibit a narrow spectrum of kinases, making it a valuable tool for studying specific signaling pathways. The similar compounds mentioned above have been shown to inhibit different sets of kinases, highlighting the importance of selectivity in the development of kinase inhibitors .
Properties
Molecular Formula |
C19H15N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(3-imidazo[1,2-b]pyridazin-6-yloxyphenyl)-3-phenylurea |
InChI |
InChI=1S/C19H15N5O2/c25-19(21-14-5-2-1-3-6-14)22-15-7-4-8-16(13-15)26-18-10-9-17-20-11-12-24(17)23-18/h1-13H,(H2,21,22,25) |
InChI Key |
DUACVOORSOOZRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-Dimethylphenyl)-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786536.png)
![N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine](/img/structure/B10786544.png)
![4-[(4-{[6-bromo-3-(methoxycarbonyl)-1-oxo-4-phenylisoquinolin-2(1H)-yl]methyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B10786548.png)
![N-[4-[[1-[2-(4-methoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]sulfamoyl]phenyl]acetamide](/img/structure/B10786552.png)
![N-[3-[3-[2-[4-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]pyrazolo[1,5-b]pyridazin-2-yl]phenyl]cyclohexanecarboxamide](/img/structure/B10786555.png)

![2-[2-(4-{[3-chloro-4-(3-chlorophenoxy)phenyl]amino}-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy]ethanol](/img/structure/B10786568.png)
![N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B10786576.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B10786578.png)
![N-(1-benzylindazol-5-yl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B10786581.png)
![4-[(9-cyclopentyl-5-methyl-6-oxo-7-prop-2-enyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786590.png)
![N-[4-[[4-[(6,7-dimethoxyquinolin-4-yl)amino]phenoxy]methyl]phenyl]acetamide;hydrochloride](/img/structure/B10786597.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786603.png)
